molecular formula C8H9ClN2O2 B1382883 6-Amino-4-chloro-nicotinic acid ethyl ester CAS No. 1824285-14-4

6-Amino-4-chloro-nicotinic acid ethyl ester

Cat. No.: B1382883
CAS No.: 1824285-14-4
M. Wt: 200.62 g/mol
InChI Key: ZRWKGNHWBXGHDF-UHFFFAOYSA-N
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Description

6-Amino-4-chloro-nicotinic acid ethyl ester is a chemical compound with the molecular formula C8H9ClN2O2 and a molecular weight of 200.62 g/mol . It is a derivative of nicotinic acid, featuring an amino group at the 6th position and a chloro group at the 4th position on the pyridine ring, with an ethyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-chloro-nicotinic acid ethyl ester typically involves the esterification of 6-Amino-4-chloro-nicotinic acid. One common method includes the reaction of 6-Amino-4-chloro-nicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid, which facilitates the formation of the ethyl ester .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar esterification reactions, optimized for yield and purity, using industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-chloro-nicotinic acid ethyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Products include 6-Amino-4-substituted-nicotinic acid derivatives.

    Oxidation: Products include 6-Nitro-4-chloro-nicotinic acid ethyl ester.

    Reduction: Products include 6-Alkylamino-4-chloro-nicotinic acid ethyl ester.

    Hydrolysis: The major product is 6-Amino-4-chloro-nicotinic acid.

Scientific Research Applications

6-Amino-4-chloro-nicotinic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules that target specific biological pathways.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Amino-4-chloro-nicotinic acid ethyl ester is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the amino and chloro groups may enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-4-chloro-nicotinic acid: Lacks the ethyl ester group, which may affect its solubility and reactivity.

    4-Chloro-nicotinic acid ethyl ester: Lacks the amino group, which may reduce its biological activity.

    6-Amino-nicotinic acid ethyl ester: Lacks the chloro group, which may alter its chemical reactivity.

Uniqueness

6-Amino-4-chloro-nicotinic acid ethyl ester is unique due to the presence of both the amino and chloro groups, which confer distinct chemical and biological properties. The ethyl ester group enhances its solubility and facilitates its use in various synthetic and biological applications .

Properties

IUPAC Name

ethyl 6-amino-4-chloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-2-13-8(12)5-4-11-7(10)3-6(5)9/h3-4H,2H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWKGNHWBXGHDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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